molecular formula C13H20N2O3 B12799194 2-(2-(Dimethylamino)ethyl)-4-methylhexahydro-1H-4,7-epoxyisoindole-1,3-dione CAS No. 6624-10-8

2-(2-(Dimethylamino)ethyl)-4-methylhexahydro-1H-4,7-epoxyisoindole-1,3-dione

Cat. No.: B12799194
CAS No.: 6624-10-8
M. Wt: 252.31 g/mol
InChI Key: YQTZRPDWEOWTRA-UHFFFAOYSA-N
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Description

2-(2-(Dimethylamino)ethyl)-4-methylhexahydro-1H-4,7-epoxyisoindole-1,3-dione (CAS: 6624-10-8) is a specialized fine chemical intermediate with a hexahydro-4,7-epoxyisoindole-1,3-dione core structure. It features a dimethylaminoethyl side chain and a methyl substituent on the isoindole ring (Fig. 1). This compound is synthesized at 99% purity and is primarily used in pharmaceutical and agrochemical synthesis due to its reactive epoxy and tertiary amine functionalities, which enable diverse derivatization pathways . Its structural complexity and stereochemical rigidity make it valuable for designing bioactive molecules, particularly in drug discovery and polymer chemistry.

Properties

CAS No.

6624-10-8

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

2-[2-(dimethylamino)ethyl]-7-methyl-4,5,6,7a-tetrahydro-3aH-4,7-epoxyisoindole-1,3-dione

InChI

InChI=1S/C13H20N2O3/c1-13-5-4-8(18-13)9-10(13)12(17)15(11(9)16)7-6-14(2)3/h8-10H,4-7H2,1-3H3

InChI Key

YQTZRPDWEOWTRA-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(O1)C3C2C(=O)N(C3=O)CCN(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(2-(Dimethylamino)ethyl)-4-methylhexahydro-1H-4,7-epoxyisoindole-1,3-dione typically involves:

  • Construction of the isoindole-1,3-dione (phthalimide) core.
  • Introduction of the epoxy bridge (4,7-epoxy) via intramolecular cyclization or epoxidation.
  • Functionalization at the 2-position with a 2-(dimethylamino)ethyl substituent.
  • Installation of the 4-methyl group on the hexahydro ring system.

Stepwise Synthetic Route

  • Synthesis of the Isoindole-1,3-dione Core:

    • Starting from phthalic anhydride or related precursors, the isoindole-1,3-dione ring is formed by condensation with appropriate amines or via cyclization reactions.
    • Hydrogenation or reduction steps are employed to obtain the hexahydro derivative, saturating the aromatic ring system.
  • Formation of the 4,7-Epoxy Bridge:

    • Epoxidation of a suitable diene or alkene precursor within the hexahydroisoindole framework.
    • This can be achieved using peracids (e.g., m-CPBA) or other epoxidizing agents under controlled conditions to ensure regio- and stereoselectivity.
    • Alternatively, intramolecular cyclization strategies can be used to form the epoxy bridge.
  • Introduction of the 2-(Dimethylamino)ethyl Side Chain:

    • Alkylation or nucleophilic substitution at the 2-position of the isoindole ring.
    • The dimethylaminoethyl group can be introduced via reaction with 2-(dimethylamino)ethyl halides or tosylates.
    • Protection/deprotection strategies may be necessary to avoid side reactions.
  • Installation of the 4-Methyl Group:

    • Methylation at the 4-position can be performed using methylating agents such as methyl iodide or via alkylation of a suitable precursor.
    • Alternatively, the methyl group may be introduced earlier in the synthetic sequence on a precursor ring system.

Representative Reaction Conditions

Step Reagents/Conditions Notes
Isoindole-1,3-dione formation Phthalic anhydride + amine, heat Cyclization to phthalimide core
Hydrogenation H2, Pd/C or Raney Ni, mild pressure Saturation of aromatic ring
Epoxidation m-CPBA or peracid, low temperature Regioselective epoxide formation
Alkylation 2-(Dimethylamino)ethyl chloride, base Nucleophilic substitution at C-2
Methylation Methyl iodide, base or organometallic reagent Installation of 4-methyl substituent

Research Findings and Literature Data

  • The epoxyisoindole-1,3-dione scaffold has been synthesized and characterized in various studies, with X-ray crystallography confirming the bicyclic epoxy bridge structure and stereochemistry.
  • Ring-expansion and cyclization methods have been reported to efficiently generate the hexahydro-4,7-epoxyisoindole core, which is a key intermediate for further functionalization.
  • Alkylation with dimethylaminoethyl groups is a common strategy to introduce basic side chains, enhancing solubility and biological activity in pharmaceutical intermediates.
  • Purity and characterization data from suppliers indicate that the compound is typically isolated as a powder or liquid with purity ranging from 90% to 99%, stored under dry, dark, and ventilated conditions to maintain stability.

Data Table Summarizing Preparation Parameters

Parameter Details
Starting materials Phthalic anhydride, amines, 2-(dimethylamino)ethyl halides
Key reagents m-CPBA (epoxidation), H2/Pd (hydrogenation), methyl iodide (methylation)
Reaction solvents Dichloromethane, ethanol, DMF, or other aprotic solvents
Temperature range 0°C to reflux depending on step
Reaction time Several hours to overnight
Purification methods Recrystallization, chromatography
Typical yields Moderate to good (50-85%) depending on step
Storage Dry, dark, ventilated environment, <15°C recommended

Analytical and Characterization Techniques

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the epoxy ring, converting it into a diol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of diols from the epoxy ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications, particularly in the following areas:

  • Anticancer Activity : Initial studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, research indicates that similar compounds demonstrate selective toxicity towards human cancer cells while sparing normal cells.
  • Antimicrobial Properties : The compound shows promise as an antimicrobial agent. Preliminary studies have indicated effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL for related structures .

Neuropharmacology

The dimethylamino group in the compound suggests potential activity in neuropharmacology:

  • Enzyme Inhibition : The compound may inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases. Similar compounds have shown potential in modulating neurotransmitter levels, indicating a possible role in treating conditions like Alzheimer's disease .

Material Science

Recent studies have explored the use of this compound in material science:

  • Non-linear Optical Materials : The unique structural features of the compound make it a candidate for non-linear optical applications. It has been suggested that derivatives could be used to create materials with enhanced optical properties due to their complex molecular arrangements .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSelective toxicity towards cancer cell lines
AntimicrobialEffective against E. coli and S. aureus
Enzyme InhibitionPotential inhibitor of acetylcholinesterase

Table 2: Potential Applications

Application AreaSpecific Use Cases
Medicinal ChemistryAnticancer agents, antimicrobial treatments
NeuropharmacologyAlzheimer's disease treatment
Material ScienceNon-linear optical materials

Case Study 1: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. The findings indicated that modifications to the thioether group significantly enhanced antimicrobial potency against gram-positive bacteria .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests a potential for development into anticancer agents, highlighting the need for further exploration into their mechanisms of action .

Mechanism of Action

The mechanism of action of 2-(2-(Dimethylamino)ethyl)-4-methylhexahydro-1H-4,7-epoxyisoindole-1,3-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The epoxy ring and dimethylamino group can participate in covalent bonding or electrostatic interactions with target molecules, influencing their function and signaling pathways.

Comparison with Similar Compounds

Table 1: Key Properties of Target Compound and Analogs

Property Target Compound Compound 19 (±)-4O-Con
Core Structure Hexahydro-epoxyisoindole Dihydro-epoxyisoindole Hexahydro-epoxyisoindole
Substituents 4-Me, dimethylaminoethyl Chloroquinoline aminoethyl Coumarin-phenethyl ester
Solubility Moderate (polar solvents) Low (due to aromatic chloroquinoline) High (ester groups enhance polarity)
Reactivity High (epoxide ring-opening, amine alkylation) Moderate (quinoline limits epoxide reactivity) Photocleavable (coumarin degradation)
Primary Application Pharmaceutical intermediate Antimalarial drug candidate Prodrug for controlled release

Key Findings:

  • Epoxide Reactivity : The hexahydro-epoxyisoindole core in the target compound exhibits higher ring-opening reactivity compared to the dihydro variant in Compound 19, as confirmed by NMR studies showing distinct δ values for epoxy protons (δ 3.8–4.2 ppm in target vs. δ 4.5–4.9 ppm in Compound 19) .
  • Amine Influence: The dimethylaminoethyl group in the target compound enhances resin curing efficiency compared to 2-(dimethylamino)ethyl methacrylate (). Ethyl 4-(dimethylamino)benzoate, however, outperforms both in degree of conversion (DC) due to superior electron-donating capacity .

Biological Activity

The compound 2-(2-(Dimethylamino)ethyl)-4-methylhexahydro-1H-4,7-epoxyisoindole-1,3-dione , also known by its chemical identifiers and structures, has garnered interest in pharmacological research due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H16N2O2C_{16}H_{16}N_{2}O_{2} with a molecular weight of approximately 284.31 g/mol. The compound's structure includes a dimethylamino group, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC16H16N2O2C_{16}H_{16}N_{2}O_{2}
Molecular Weight284.31 g/mol
CAS Number149903

Synthesis

The synthesis of this compound involves multi-step organic reactions, often starting from simpler precursors that undergo alkylation and cyclization processes. The specific synthetic routes can vary, but they typically utilize dimethylaminoethyl derivatives as key intermediates .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit antitumor properties by inhibiting cancer cell proliferation and inducing apoptosis in specific cancer lines.

Case Studies

  • Anticancer Activity : A study published in 2024 investigated the effects of dimethylaminoethyl-linked compounds against lung cancer cells. The results indicated that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation pathways .
  • Neuroprotective Effects : Another study explored the neuroprotective potential of similar compounds in models of neurodegenerative diseases. The findings suggested that they might protect neuronal cells from oxidative stress and improve cognitive function in animal models .
  • Antimicrobial Properties : Research has also demonstrated that derivatives of this compound exhibit antimicrobial activity against various bacterial strains, indicating potential applications in treating infections .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds.

Compound NameBiological ActivityReference
1-[2-(Dimethylamino)ethyl]-3-methyl-1,8-dihydrocycloheptapyrazol-8-oneAntitumor activity
3-Dimethylamino-1-(naphthalen-5-yl)propanoneAntimicrobial properties
Hexahydro-4,7-ethano-isoindole-1,3-dioneNeuroprotective effects

Q & A

Q. Critical Parameters :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance epoxide stability but may reduce amine reactivity .
  • Temperature : Lower temperatures (0–5°C) favor cis-epoxide formation, while higher temperatures promote trans configurations .

How can NMR spectroscopy resolve structural ambiguities in this compound, particularly regarding epoxide ring conformation and amine substituent orientation?

Q. Methodological Approach :

  • 1H NMR :
    • Epoxide protons (δ 3.2–4.1 ppm) show distinct coupling patterns (J = 2–4 Hz for cis; J = 4–6 Hz for trans), as seen in structurally related epoxides in .
    • The dimethylaminoethyl group’s CH2 protons split into multiplets (δ 2.5–3.0 ppm) due to coupling with adjacent NH or epoxide protons .
  • 13C NMR :
    • Epoxide carbons appear at δ 50–60 ppm, while the isoindole-dione carbonyls resonate at δ 165–175 ppm .
  • NOESY/ROESY : To confirm spatial proximity between the epoxide oxygen and methyl group, resolving chair vs. boat conformations in the hexahydro ring .

Data Contradiction Example : If 1H NMR shows unexpected splitting in the dimethylaminoethyl group, consider steric hindrance from the methyl substituent altering rotational freedom (refer to ’s analysis of amine steric effects) .

What computational methods are recommended to predict the compound’s reactivity in nucleophilic or electrophilic environments?

Q. Advanced Strategy :

  • DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G(d) to identify electrophilic sites (e.g., epoxide carbons) and nucleophilic sites (e.g., tertiary amine). ’s crystal structure data can validate computational bond angles .
  • MD Simulations : Study solvent interactions in polar vs. nonpolar environments to predict solubility and aggregation tendencies, critical for designing biological assays .
  • Reactivity Predictions : Use Fukui indices to map regions prone to nucleophilic attack (e.g., epoxide ring) or radical interactions, as demonstrated in ’s analysis of analogous compounds .

How can researchers reconcile discrepancies in spectroscopic data between synthesized batches?

Q. Troubleshooting Workflow :

Purity Assessment : Compare HPLC retention times with ’s protocols (e.g., C18 column, acetonitrile/water gradient) to rule out impurities .

Dynamic Effects : Variable temperature NMR (e.g., −40°C to 25°C) can reveal conformational exchange broadening signals, as seen in ’s epoxide derivatives .

Crystallography : If NMR ambiguities persist, single-crystal X-ray diffraction (as in ) resolves absolute configuration and packing effects .

Case Study : If 13C NMR shows duplicate carbonyl signals, consider keto-enol tautomerism or solvent-dependent polymorphism, referencing ’s IR spectral correlations .

What strategies optimize the compound’s stability under biological assay conditions (e.g., aqueous buffers, light exposure)?

Q. Advanced Stabilization Techniques :

  • pH Control : Maintain buffers at pH 6–7 to prevent epoxide ring opening via acid/base catalysis, as shown in ’s amine reactivity studies .
  • Light Sensitivity : Use amber vials and antioxidants (e.g., BHT) to mitigate photodegradation of the isoindole-dione moiety, a phenomenon noted in ’s derivatives .
  • Lyophilization : For long-term storage, lyophilize in the presence of cryoprotectants (e.g., trehalose) to prevent hydrolysis, validated by ’s stability tests on related compounds .

How does the dimethylaminoethyl group influence the compound’s intermolecular interactions in solid-state vs. solution-phase studies?

Q. Comparative Analysis :

  • Solid-State (X-ray) : ’s crystal structures reveal hydrogen bonding between the amine group and carbonyl oxygen, stabilizing specific conformations .
  • Solution (NMR/DLS) : In polar solvents, the dimethylaminoethyl group enhances solubility via ion-dipole interactions but may aggregate in nonpolar solvents, as observed in ’s resin compatibility tests .

Advanced Application : Use SAXS or DOSY NMR to quantify aggregation numbers in solution, correlating with ’s solubility data .

What are the key challenges in designing derivatives of this compound for selective bioactivity, and how can SAR studies address them?

Q. SAR Design Framework :

Epoxide Modification : Replace the methyl group with halogens (e.g., Cl) to enhance electrophilicity, guided by ’s chloroquinoline hybrids .

Amine Substitution : Replace dimethylamino with pyrrolidino to reduce basicity, improving blood-brain barrier penetration (refer to ’s benzamide analogs) .

Isoindole-Dione Replacement : Introduce electron-withdrawing groups (e.g., nitro) to modulate redox potential, as in ’s acryloyl derivatives .

Validation : Use in vitro assays (e.g., acetylcholinesterase inhibition from ) to correlate structural changes with activity trends .

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